molecular formula C19H13ClN4O2 B2559593 1-(3-Chlorophenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one CAS No. 895019-16-6

1-(3-Chlorophenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2559593
CAS RN: 895019-16-6
M. Wt: 364.79
InChI Key: MNXKCQAOOKAINR-UHFFFAOYSA-N
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Description

The compound “1-(3-Chlorophenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one” belongs to a class of compounds known as pyrazolo[3,4-d]pyrimidines . These compounds have been synthesized and evaluated for their anticancer activity against various human tumor cell lines .

Scientific Research Applications

Antibacterial Activity

Compound B4 and its derivatives have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. Researchers have explored their effectiveness in inhibiting bacterial growth, making them potential candidates for novel antimicrobial agents .

Anti-Inflammatory Effects

In particular, Compound B4 has been investigated for its anti-inflammatory potential. Analogues of Compound B4, such as 5-{[4-(4-bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, exhibited significant anti-inflammatory activity comparable to indomethacin .

Anticancer Screening

Researchers have evaluated Compound B4 and its derivatives for potential anticancer effects. Although more studies are needed, these compounds show promise in inhibiting cancer cell growth and proliferation .

EGFR-Tyrosine Kinase Inhibition

New pyrazolo[3,4-d]pyrimidine derivatives, including Compound B4, have been designed and synthesized as potential inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR inhibition is crucial in cancer therapy, and these compounds represent a novel avenue for drug development .

Antioxidant Properties

Compound B4 and related pyrazolines exhibit antioxidant activity. Oxidative stress, caused by reactive oxygen species (ROS), plays a role in various diseases. These compounds may help counteract oxidative damage by scavenging free radicals .

Acetylcholinesterase Inhibition

Acetylcholinesterase (AchE) inhibition is relevant in neurobiology. Compound B4 has been studied for its impact on AchE activity, which affects nerve impulse transmission. Understanding its effects on the cholinergic nervous system is essential for potential therapeutic applications .

properties

IUPAC Name

1-(3-chlorophenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2/c20-14-7-4-8-15(9-14)24-18-16(10-22-24)19(26)23(12-21-18)11-17(25)13-5-2-1-3-6-13/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXKCQAOOKAINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one

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